2-クロロ-3,5-ジニトロ安息香酸メチル

概要

説明

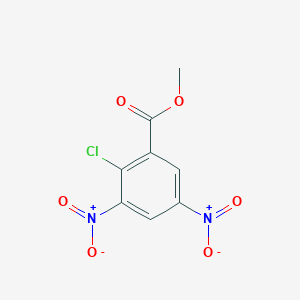

Methyl 2-chloro-3,5-dinitrobenzoate: is an organic compound with the molecular formula C8H5ClN2O6 . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 3, and 5 on the benzene ring are substituted by a chlorine atom and two nitro groups, respectively. This compound is known for its applications in various chemical reactions and industrial processes.

科学的研究の応用

Pharmaceutical Applications

Antimicrobial Activity

Methyl 2-chloro-3,5-dinitrobenzoate has been investigated for its antimicrobial properties. The presence of nitro groups allows it to participate in redox reactions, generating reactive intermediates that can disrupt cellular processes, making it a candidate for developing antimicrobial agents. Studies have shown that derivatives of dinitrobenzoates exhibit varying degrees of antifungal activity, particularly against pathogens like Candida albicans and Candida krusei .

Synthesis of Therapeutic Compounds

This compound serves as an intermediate in the synthesis of various pharmaceutical agents. For example, it has been used in the preparation of substituted methyl o-nitrophenyl sulfides, which are relevant in the development of anti-inflammatory and analgesic drugs . The ability to modify the compound through chemical reactions enhances its therapeutic potential.

Agricultural Chemistry

Herbicide Development

Methyl 2-chloro-3,5-dinitrobenzoate is utilized as a key intermediate in the synthesis of herbicides. Its electrophilic nature allows it to form stable bonds with various biological targets within plants, aiding in the development of effective solutions for weed control . This application is crucial for enhancing agricultural productivity while minimizing environmental impact.

Analytical Chemistry

Reagent in Analytical Methods

The compound is employed as a reagent in analytical chemistry, particularly for detecting and quantifying other chemical substances in complex mixtures. Its unique structural features facilitate interactions with various analytes, making it valuable for improving the sensitivity and specificity of analytical methods .

Material Science

Development of Polymers and Coatings

In material science, methyl 2-chloro-3,5-dinitrobenzoate contributes to the development of advanced polymers and coatings. The incorporation of this compound into materials enhances their durability and resistance to environmental factors, which is vital for applications requiring long-lasting performance .

Environmental Research

Impact Assessment of Pollutants

Research involving methyl 2-chloro-3,5-dinitrobenzoate also extends to environmental studies. It is used to assess the degradation pathways of nitroaromatic compounds, providing insights into their environmental impact and potential remediation strategies .

Case Studies and Research Findings

Several studies have highlighted the applications and effectiveness of methyl 2-chloro-3,5-dinitrobenzoate:

- Antifungal Activity Study : Research demonstrated that derivatives of dinitrobenzoates exhibited potent antifungal activity against Candida species, suggesting that modifications to the methyl dinitrobenzoate structure could enhance efficacy against fungal infections .

- Synthesis Pathways : Investigations into synthetic pathways involving methyl 2-chloro-3,5-dinitrobenzoate revealed efficient methods for producing biologically active compounds through electrophilic substitution reactions .

- Environmental Impact Assessments : Studies assessing nitroaromatic compounds' degradation pathways indicated that methyl 2-chloro-3,5-dinitrobenzoate could serve as a model compound for understanding pollutant behavior in ecological contexts .

作用機序

Target of Action

Methyl 2-chloro-3,5-dinitrobenzoate (MDNB) is a synthetic compound with potential antifungal properties . The primary targets of MDNB are the cellular components of fungi, particularly Candida albicans . Candida albicans is a common fungal pathogen that can cause infections in humans .

Mode of Action

It is believed that mdnb interacts with the cellular components of the fungus, leading to disruption of essential processes and ultimately cell death . The compound’s nitro groups may play a key role in this process .

Biochemical Pathways

Given its antifungal properties, it is likely that mdnb interferes with pathways essential for fungal growth and survival .

Pharmacokinetics

The compound’s molecular weight (26059 g/mol) and its chemical structure suggest that it may have suitable properties for absorption and distribution .

Result of Action

MDNB has demonstrated antifungal activity against Candida albicans . This suggests that the compound’s action results in the inhibition of fungal growth, potentially leading to the death of the fungus .

Action Environment

The efficacy and stability of MDNB may be influenced by various environmental factors. For instance, the compound’s solubility could affect its bioavailability and thus its antifungal activity

準備方法

Synthetic Routes and Reaction Conditions: Methyl 2-chloro-3,5-dinitrobenzoate can be synthesized through the esterification of 2-chloro-3,5-dinitrobenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions for about 12 hours. The reaction mixture is then cooled, and the product is extracted using an organic solvent such as ether. The organic layer is washed with brine, dried over magnesium sulfate, and concentrated to yield the desired compound as a pale-yellow solid .

Industrial Production Methods: Industrial production of methyl 2-chloro-3,5-dinitrobenzoate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors for the esterification reaction, followed by extraction and purification steps to ensure high yield and purity of the product.

化学反応の分析

Types of Reactions: Methyl 2-chloro-3,5-dinitrobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol under acidic or basic conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar solvents.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products:

Nucleophilic Substitution: Substituted benzoates with different functional groups.

Reduction: 2-chloro-3,5-diaminobenzoate.

Hydrolysis: 2-chloro-3,5-dinitrobenzoic acid and methanol.

類似化合物との比較

Methyl 2-chloro-3,5-dinitrobenzoate can be compared with other similar compounds such as:

Methyl 3,5-dinitrobenzoate: Lacks the chlorine atom at position 2, making it less reactive towards nucleophiles.

Ethyl 2-chloro-3,5-dinitrobenzoate: Similar structure but with an ethyl ester group instead of a methyl ester group, which can affect its reactivity and solubility.

Methyl 2-chloro-4-nitrobenzoate: Contains only one nitro group, resulting in different reactivity and applications.

These comparisons highlight the unique reactivity and applications of methyl 2-chloro-3,5-dinitrobenzoate due to the presence of both chlorine and nitro substituents on the benzene ring.

生物活性

Methyl 2-chloro-3,5-dinitrobenzoate (MDNB) is an aromatic compound known for its diverse biological activities, particularly in the realm of antimicrobial properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

MDNB is characterized by its molecular formula and features a benzoate structure with two nitro groups at the 3 and 5 positions and a chlorine atom at the 2 position. The compound appears as a pale yellow crystalline solid, soluble in organic solvents like methanol and acetone but less so in water. Its unique structure contributes to its reactivity and biological activity, particularly through redox reactions that generate reactive intermediates capable of disrupting cellular processes.

Antimicrobial Activity

Research has demonstrated that MDNB exhibits notable antifungal activity, particularly against Candida albicans . The Minimum Inhibitory Concentration (MIC) for MDNB has been reported to be 125 µg/mL (approximately 0.52 mM), indicating significant potency against this pathogen . The compound's mechanism of action involves interaction with cellular components of fungi, leading to disruption of essential processes necessary for fungal growth and survival.

The proposed mechanism by which MDNB exerts its antifungal effects includes:

- Nucleophilic Substitution : MDNB can undergo nucleophilic substitution reactions that may lead to the formation of reactive intermediates capable of damaging cellular structures.

- Inhibition of Biochemical Pathways : The compound likely interferes with biochemical pathways critical for fungal metabolism, contributing to its antifungal efficacy.

- Reactive Intermediate Generation : The nitro groups can participate in redox reactions, generating reactive species that disrupt cellular functions.

Pharmacokinetics

The pharmacokinetic profile of MDNB suggests favorable properties for absorption and distribution due to its molecular weight (approximately 260.59 g/mol). However, detailed studies on its pharmacokinetics remain limited.

Research Applications

MDNB has several applications across different fields:

- Chemistry : It serves as a reagent in organic synthesis for preparing various derivatives and intermediates.

- Biological Studies : MDNB is used in studies investigating enzyme inhibition and protein modification.

- Pharmaceutical Development : Its potential as an antimicrobial agent makes it a candidate for further drug development.

Case Studies and Experimental Findings

Several studies have explored the biological activity of MDNB:

- Antifungal Studies :

- Nucleophilic Substitution Reactions :

- Mechanistic Insights :

Summary Table of Biological Activities

特性

IUPAC Name |

methyl 2-chloro-3,5-dinitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O6/c1-17-8(12)5-2-4(10(13)14)3-6(7(5)9)11(15)16/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQRHZYXGHSNKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30290098 | |

| Record name | methyl 2-chloro-3,5-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30290098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2213-79-8 | |

| Record name | NSC66543 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66543 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2-chloro-3,5-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30290098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。